molecular formula C10H14O3 B2895699 [4-(Ethoxymethoxy)phenyl]methanol CAS No. 302320-77-0

[4-(Ethoxymethoxy)phenyl]methanol

Cat. No.: B2895699
CAS No.: 302320-77-0
M. Wt: 182.219
InChI Key: VXTLFGATOHUJQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Ethoxymethoxy)phenyl]methanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with an ethoxymethoxy group at the para position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

[4-(Ethoxymethoxy)phenyl]methanol is utilized in several scientific research fields:

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It’s important to handle “[4-(Ethoxymethoxy)phenyl]methanol” with care, using appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Ethoxymethoxy)phenyl]methanol typically involves the reduction of 4-(ethoxymethoxy)benzaldehyde. One common method includes the use of sodium tetrahydroborate (NaBH4) in methanol as the reducing agent. The reaction is carried out at room temperature (20°C) for approximately 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale reduction reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Ethoxymethoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction to the corresponding alkane.

    Substitution: Nucleophilic substitution reactions at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium tetrahydroborate (NaBH4) in methanol.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: 4-(Ethoxymethoxy)benzaldehyde or 4-(Ethoxymethoxy)benzoic acid.

    Reduction: 4-(Ethoxymethoxy)phenylmethane.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action for [4-(Ethoxymethoxy)phenyl]methanol largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. The ethoxymethoxy group can affect the compound’s solubility and reactivity, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylmethanol: The parent compound without the ethoxymethoxy substitution.

    4-Methoxyphenylmethanol: Similar structure with a methoxy group instead of an ethoxymethoxy group.

    4-Hydroxyphenylmethanol: Contains a hydroxyl group at the para position.

Uniqueness

[4-(Ethoxymethoxy)phenyl]methanol is unique due to the presence of the ethoxymethoxy group, which can influence its chemical reactivity and biological interactions. This substitution can enhance solubility in organic solvents and potentially alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

[4-(ethoxymethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTLFGATOHUJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.